TCA Cycle Inhibition: Chlorocitrate Is a Significantly Weaker Inhibitor Than Fluorocitrate, Defining a Distinct Toxicity Profile
In a direct head-to-head in vivo comparison in dogs, chlorocitrate at 100 mg/kg i.v. produced TCA cycle inhibition evidenced by ATP depletion and hepatic citrate accumulation, similar to fluorocitrate at only 8 mg/kg i.v. However, chlorocitrate was a significantly weaker inhibitor of citrate metabolism, with substantially lower serum citrate accumulation despite the 12.5-fold higher dose. Crucially, the toxicity signatures diverged: chlorocitrate produced an 18-fold increase in plasma lactate versus a 3.7-fold increase for fluorocitrate, while fluorocitrate produced severe hypocalcemia (−30%) that was only minimal with chlorocitrate [1].
| Evidence Dimension | Plasma lactate elevation (fold increase over baseline) at doses inducing comparable TCA cycle inhibition |
|---|---|
| Target Compound Data | 18-fold increase in plasma lactate |
| Comparator Or Baseline | Fluorocitrate: 3.7-fold increase in plasma lactate |
| Quantified Difference | Approximately 4.9-fold greater lactate accumulation with chlorocitrate |
| Conditions | In vivo; mongrel dogs; single i.v. administration; chlorocitrate 100 mg/kg vs. fluorocitrate 8 mg/kg; n=2 per sex per group |
Why This Matters
For researchers studying metabolic acidosis models or TCA cycle perturbation, chlorocitrate provides a unique tool that produces robust lactic acidosis without the confounding severe hypocalcemia caused by fluorocitrate, enabling cleaner dissection of lactate-driven pathology.
- [1] Bosakowski T, Levin AA. Comparative acute toxicity of chlorocitrate and fluorocitrate in dogs. Toxicol Appl Pharmacol. 1987 Jun 15;89(1):97-104. doi: 10.1016/0041-008x(87)90180-3. PMID: 3590193. View Source
